(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol
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Overview
Description
(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol is a chemical compound with the molecular formula C5H6BrNO2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole derivatives are generally known for their stability and bioavailability .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The stability and reactivity of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol typically involves the reaction of 4-bromo-3-methoxyisothiazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aldehydes or carboxylic acids, while reduction reactions produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential antimicrobial and antifungal properties. The thiazole ring is known to interact with biological targets, making it a promising candidate for the development of new drugs .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biochemical pathways and enzymes makes it a potential candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar in structure but contains a triazole ring instead of a thiazole ring.
(4-Bromo-3-methoxyisothiazol-5-yl)methanol: Similar in structure but with slight variations in the functional groups.
Uniqueness
(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol is unique due to its specific combination of a bromine atom, methoxy group, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFXLRLRGTZBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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